methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate
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Overview
Description
“Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “this compound” is not available in the search results.Scientific Research Applications
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate has been used in various scientific research applications. It has been used as a reagent in the synthesis of novel heterocyclic compounds, as a building block for the synthesis of various organic compounds, and as a starting material for the preparation of various pharmaceuticals. It has also been used as a catalyst in the synthesis of organic compounds and as a ligand in the synthesis of metal complexes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities .
Advantages and Limitations for Lab Experiments
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate has several advantages and limitations for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. However, it can be toxic at high concentrations and can be difficult to work with in certain experiments.
Future Directions
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate has many potential future directions. It could be used as a drug candidate for the treatment of various diseases and disorders, such as cancer, inflammation, and infectious diseases. It could also be used as a tool to study the mechanisms of action of various compounds and to develop new therapeutic agents. In addition, it could be used as a starting material for the synthesis of other compounds, such as metal complexes, polymers, and pharmaceuticals.
Synthesis Methods
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate can be synthesized in a few different ways. The most common method involves the reaction of 4-methylbenzoyl chloride and 2-phenylpyrazole in the presence of a base. This reaction produces the desired product in high yields. Another method involves the reaction of 4-methylbenzoyl chloride and 2-phenylpyrazole in the presence of a catalyst. This reaction produces the desired product in lower yields than the first method.
Properties
IUPAC Name |
methyl 4-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-24-19(12-14-23-24)16-5-3-15(4-6-16)11-13-22-20(25)17-7-9-18(10-8-17)21(26)27-2/h3-10,12,14H,11,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWKGHKEEPJTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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